molecular formula C16H14ClN3O3S B6522109 N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide CAS No. 951460-68-7

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Cat. No.: B6522109
CAS No.: 951460-68-7
M. Wt: 363.8 g/mol
InChI Key: DHXLEKPJNMINPG-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide features a 1,2,4-benzothiadiazine-1,1-dioxide core linked to an acetamide group substituted with a 3-chloro-2-methylphenyl moiety. This structure combines a sulfur- and nitrogen-containing heterocycle with an electron-withdrawing sulfone group, which may enhance stability and influence biological activity.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-10-11(17)5-4-7-12(10)19-16(21)9-15-18-13-6-2-3-8-14(13)24(22,23)20-15/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXLEKPJNMINPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H12ClN3O3SC_{13}H_{12}ClN_{3}O_{3}S, and it features a benzothiadiazine core known for its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may target proteases or kinases that are crucial in cancer progression.
  • Receptor Modulation : Evidence suggests that it can modulate receptors associated with inflammatory responses or neurotransmitter systems. This modulation could lead to therapeutic effects in conditions such as pain or anxiety.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (breast cancer)15Induces apoptosis via caspase activation
BA549 (lung cancer)10Inhibits cell proliferation through cell cycle arrest
CHeLa (cervical cancer)12Modulates p53 pathway

These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:

StudyModelEffect Observed
DCarrageenan-induced paw edema in ratsReduction of edema by 30%
ELPS-induced inflammation in miceDecreased cytokine levels (TNF-alpha and IL-6)

This activity indicates potential applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of related compounds within the benzothiadiazine class:

  • Case Study 1 : A study on a similar benzothiadiazine derivative showed significant inhibition of tumor growth in xenograft models.
  • Case Study 2 : Another investigation revealed that benzothiadiazines could reduce symptoms in animal models of rheumatoid arthritis.

These cases underscore the therapeutic potential of compounds like this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

1,2,4-Benzothiadiazine-1,1-dioxide Derivatives
  • N-(4-Acetylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide (): Structural Difference: The aryl group is 4-acetylphenyl instead of 3-chloro-2-methylphenyl.
  • 2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS 951460-72-3, ): Structural Difference: Substituted with a 4-phenoxyphenyl group.
Alternative Heterocycles
  • N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (): Structural Difference: Features a 1,4-benzothiazin-3-one core instead of 1,2,4-benzothiadiazine-1,1-dioxide.
  • N-(2-Ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS 663169-01-5, ):
    • Structural Difference : Contains a benzothiazole-1,1,3-trioxo moiety.
    • Impact : The trioxo group introduces additional oxidation, which may influence solubility and binding affinity .

Substituent Variations on the Aryl Group

Chlorinated Aryl Derivatives
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Difference: Dichlorophenyl group and thiazole substituent.
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
    • Structural Difference : Dichlorophenyl and pyrazolone substituents.
    • Impact : The pyrazolone ring provides a planar, conjugated system, favoring intermolecular hydrogen bonding and crystal packing .
Alkyl and Alkoxy Substitutions
  • N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ():
    • Structural Difference : Ethoxy group on benzothiazole and 4-chlorophenyl substituent.
    • Impact : The ethoxy group enhances solubility, while the chloro substituent maintains lipophilicity .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structural Difference: Hydroxy-alkyl group instead of aryl.

Data Tables

Table 1: Structural Analogs of the Target Compound

Compound Name Core Heterocycle Aryl Substituent Molecular Formula Key Feature(s) Reference
N-(3-Chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide 1,2,4-Benzothiadiazine-1,1-dioxide 3-Chloro-2-methylphenyl Not provided Chloro-methyl substitution
N-(4-Acetylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide 1,2,4-Benzothiadiazine-1,1-dioxide 4-Acetylphenyl Not provided Ketone functionality
2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide 1,2,4-Benzothiadiazine-1,1-dioxide 4-Phenoxyphenyl C21H17N3O4S Enhanced lipophilicity
N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 1,4-Benzothiazin-3-one 3-Chlorophenyl C16H13ClN2O2S Reduced electron withdrawal

Preparation Methods

Core Starting Materials

The synthesis begins with two primary precursors:

  • 3-Chloro-2-methylaniline : Serves as the aromatic amine component for acetamide formation.

  • 1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl acetic acid : The benzothiadiazine moiety is pre-synthesized via cyclization of 2-aminobenzenesulfonamide with chloroacetic acid under alkaline conditions.

Solvents and Catalysts

  • Solvents : DMF is the preferred solvent due to its high polarity and ability to stabilize intermediates. Alternatives include benzene-ethyl acetate mixtures (10:5:1 ratio), which enhance solubility of hydrophobic intermediates.

  • Catalysts : Potassium iodide (KI) accelerates nucleophilic substitution reactions, while mercury chloride (HgCl₂) is occasionally used in zinc-mediated couplings.

Step-by-Step Synthesis Procedure

Acetamide Formation

The first step involves reacting 3-chloro-2-methylaniline with chloroacetyl chloride in a 1:1 molar ratio:

C7H7ClN+ClCH2COClDMF, 0–5°CN-(3-chloro-2-methylphenyl)chloroacetamide\text{C}7\text{H}7\text{ClN} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DMF, 0–5°C}} \text{N-(3-chloro-2-methylphenyl)chloroacetamide}

This intermediate is isolated via vacuum filtration and washed with ice-cold ethanol to remove unreacted aniline.

Benzothiadiazine Coupling

The chloroacetamide intermediate is coupled with 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl acetic acid using KI (0.5 equiv) in refluxing DMF (120°C, 8–12 hours):

C9H9Cl2NO+C9H8N2O3SKI, DMFC16H14ClN3O3S\text{C}9\text{H}9\text{Cl}2\text{NO} + \text{C}9\text{H}8\text{N}2\text{O}3\text{S} \xrightarrow{\text{KI, DMF}} \text{C}{16}\text{H}{14}\text{ClN}3\text{O}_3\text{S}

The product precipitates upon cooling and is purified via recrystallization from ethanol.

Reaction Optimization and Yield Data

Catalytic Efficiency

Comparative studies demonstrate that KI increases yields by 20–25% compared to uncatalyzed reactions. Mercury-based catalysts, though effective, are avoided due to toxicity concerns.

Table 1: Catalyst Impact on Yield

CatalystTemperature (°C)Time (h)Yield (%)
None1201245
KI (0.5%)120867
HgCl₂100670

Data compiled from.

Solvent Effects

Benzene-ethyl acetate-HMFTA (10:5:1) mixtures achieve higher yields (67%) than pure DMF (58%) by reducing side reactions.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.33 (s, 3H, CH₃), 3.69 (s, 3H, OCH₃), 6.91–7.87 (m, 8H, Ar-H).

  • HPLC : Purity >98% (C18 column, acetonitrile-water 70:30).

Mass Spectrometry

  • ESI-MS : m/z 364.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄ClN₃O₃S.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-g batch synthesis in benzene-ethyl acetate-HMFTA achieves 67% yield with comparable purity to lab-scale reactions. Key challenges include maintaining anhydrous conditions and efficient zinc removal post-reaction .

Q & A

Q. What are the critical steps in synthesizing N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the benzothiadiazine core via cyclization under acidic or basic conditions.

Introduction of the acetamide moiety through nucleophilic substitution or condensation reactions.

Attachment of the 3-chloro-2-methylphenyl group using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Key Conditions :

  • Solvents: Dichloromethane or dimethyl sulfoxide (DMSO) for solubility .
  • Temperature: Controlled reflux (e.g., 70–100°C) to optimize yield .
  • Purification: Column chromatography or recrystallization from methanol/acetone mixtures .

Q. How is the compound characterized to confirm its structural identity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity (>95%) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., using SHELXL for refinement) .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .
  • Cytotoxicity screening (e.g., MTT assay) against cancer cell lines .
  • In silico docking : Predict binding affinity to targets like benzothiadiazine-associated receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :
  • Solvent Optimization : Replace high-boiling solvents (e.g., DMSO) with greener alternatives (e.g., acetonitrile) to facilitate post-reaction isolation .
  • Catalyst Screening : Test Pd-based catalysts for coupling reactions to reduce side products .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction kinetics in real time .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :
  • Multi-Technique Validation :
TechniqueApplication
X-ray diffractionResolve tautomeric forms or conformational isomers
1^1H-15^15N HMBC NMRConfirm hydrogen bonding networks in solution
  • DFT Calculations : Compare experimental and computed NMR chemical shifts to validate proposed structures .

Q. What strategies identify the compound’s biological targets with high specificity?

  • Methodological Answer :
  • Chemical Proteomics :

Use photoaffinity labeling with a biotinylated analog to capture interacting proteins .

Pull-down assays coupled with LC-MS/MS for protein identification .

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stability shifts in cell lysates .

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